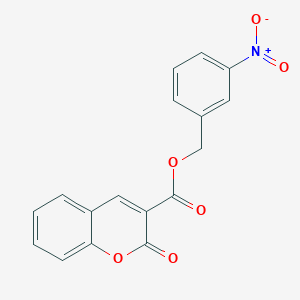![molecular formula C15H12ClFN2O2 B5878306 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5878306.png)
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide, also known as CFTR inhibitor-172, is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating salt and water transport across epithelial tissues in the body. Mutations in the CFTR gene lead to cystic fibrosis, a life-threatening genetic disease that affects multiple organs. CFTR inhibitor-172 has emerged as a valuable tool for studying the function and regulation of CFTR in both normal and diseased states.
Mécanisme D'action
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 binds to a specific site on the 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide protein and blocks its chloride ion channel activity. The binding site is located on the intracellular side of the 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide protein, near the ATP-binding site. 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 does not affect other ion channels or transporters in the cell, making it a highly specific inhibitor of 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide.
Biochemical and Physiological Effects:
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 has been shown to decrease mucus viscosity and improve lung function in animal models of cystic fibrosis. It also reduces the formation of cysts in the kidneys of mice with polycystic kidney disease. 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 has been found to have no significant effects on other physiological parameters, such as blood pressure or heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 is a highly specific inhibitor of 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide, making it a valuable tool for studying the function and regulation of 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide in various tissues and disease models. It has a well-defined mechanism of action and can be used at low concentrations without affecting other ion channels or transporters in the cell. However, 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 has limited solubility in aqueous solutions and can be toxic at high concentrations. It also has a short half-life in vivo, requiring frequent dosing in animal studies.
Orientations Futures
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 has opened up new avenues for investigating the role of 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide in various diseases and developing new therapies for cystic fibrosis and other 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide-related disorders. Future research directions could include:
1. Developing more potent and selective 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitors with improved pharmacokinetic properties for in vivo studies.
2. Investigating the role of 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide in other diseases, such as inflammatory bowel disease and chronic obstructive pulmonary disease.
3. Studying the regulation of 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide by other proteins and signaling pathways.
4. Developing new therapies for cystic fibrosis and other 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide-related disorders based on 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibition or modulation.
Méthodes De Synthèse
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, followed by coupling and deprotection steps. The final product is obtained in high purity and yield after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 has been widely used in scientific research to investigate the function and regulation of 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide in various tissues and disease models. It has been shown to inhibit 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide-mediated chloride transport in epithelial cells, leading to a decrease in mucus viscosity and improved lung function in animal models of cystic fibrosis. 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 has also been used to study the role of 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide in other diseases, such as polycystic kidney disease and secretory diarrhea.
Propriétés
IUPAC Name |
4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-11-3-1-10(2-4-11)15(21)18-9-14(20)19-13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOULUXWDQEIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5878262.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5878263.png)



![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine](/img/structure/B5878287.png)
![2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5878294.png)


![methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5878324.png)
![N-benzyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5878332.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-({5-[(2-methoxyphenoxy)methyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5878336.png)